D-Arabinose

Description

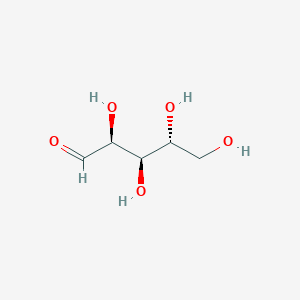

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4R)-2,3,4,5-tetrahydroxypentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-WDCZJNDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041610, DTXSID70858954 | |

| Record name | Arabinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Arabinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | D-Arabinose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13579 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

147-81-9, 10323-20-3, 20235-19-2 | |

| Record name | Arabinose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Arabinose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10323-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arabinose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arabinose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010323203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Arabinose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arabinose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Arabinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Arabinose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-arabinose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.631 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Arabinose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-arabinose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARABINOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0W6ETZ4E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ARABINOSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/509X20752R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of D Ribose

Endogenous D-Ribose Synthesis via the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

The primary route for the endogenous production of D-Ribose is the Pentose Phosphate Pathway (PPP), a metabolic sequence that runs parallel to glycolysis. wikipedia.orgnih.gov This pathway's main functions are to generate nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), a crucial reducing agent for biosynthetic reactions and antioxidant defense, and to produce ribose-5-phosphate (B1218738), the precursor for nucleotide synthesis. wikipedia.orgnih.govmhmedical.com The PPP is compartmentalized within the cytosol of most organisms, though in plants, many of its steps occur in plastids. wikipedia.org

The pathway is characterized by two distinct phases: an oxidative phase and a non-oxidative phase. wikipedia.org The oxidative phase is responsible for the generation of NADPH, while the non-oxidative phase facilitates the synthesis of 5-carbon sugars. wikipedia.org The initial substrate for the PPP is glucose-6-phosphate, an intermediate of glycolysis. khanacademy.org Through a series of enzymatic reactions, glucose-6-phosphate is converted to ribulose-5-phosphate, which then enters the non-oxidative phase to be isomerized into ribose-5-phosphate. nih.gov

Enzymatic Regulation and Rate-Limiting Steps of the PPP

The flux through the Pentose Phosphate Pathway is tightly regulated to meet the cell's metabolic needs. The key regulatory point and rate-limiting step of the entire pathway is the reaction catalyzed by glucose-6-phosphate dehydrogenase (G6PD). wikipedia.orglibretexts.org This enzyme catalyzes the first committed step in the oxidative phase, the conversion of glucose-6-phosphate to 6-phosphogluconolactone. reddit.comyoutube.com

The activity of G6PD is primarily regulated by the intracellular ratio of NADP+ to NADPH. wikipedia.orglibretexts.org High levels of NADPH act as a potent competitive inhibitor of G6PD, thus slowing down the pathway when the supply of reducing equivalents is ample. wikipedia.orglibretexts.org Conversely, an increased demand for NADPH, which raises the NADP+ level, stimulates G6PD activity. wikipedia.org This ensures that the production of NADPH is finely tuned to the cell's biosynthetic and antioxidant requirements. Another layer of regulation involves acetyl CoA, which also inhibits G6PD. wikipedia.org

Interconnections of PPP with Glycolysis and Other Central Metabolic Networks

The Pentose Phosphate Pathway is intricately linked with glycolysis, sharing common intermediates and allowing for metabolic flexibility. nih.gov The key molecular junctions connecting these two pathways are glucose-6-phosphate, fructose-6-phosphate (B1210287), and glyceraldehyde-3-phosphate. nih.gov

The non-oxidative phase of the PPP, through the action of enzymes like transketolase and transaldolase, can convert pentose phosphates back into glycolytic intermediates. libretexts.orgnih.gov For instance, ribose-5-phosphate and xylulose-5-phosphate can be transformed into fructose-6-phosphate and glyceraldehyde-3-phosphate, which can then re-enter the glycolytic pathway for ATP production. researchgate.net This reversibility allows the cell to adapt to varying metabolic demands for NADPH, ribose-5-phosphate, and ATP. nih.gov When the demand for nucleotide synthesis is high, the non-oxidative pathway can operate independently of the oxidative phase to produce ribose-5-phosphate from glycolytic intermediates. libretexts.org

D-Ribose Phosphorylation Mediated by Ribokinase

For exogenous D-ribose to be utilized by the cell, it must first be phosphorylated to D-ribose-5-phosphate. This crucial activation step is catalyzed by the enzyme ribokinase (EC 2.7.1.15). wikipedia.orgebi.ac.uk Ribokinase facilitates the transfer of a phosphate group from ATP to the 5'-hydroxyl group of D-ribose, yielding D-ribose-5-phosphate and ADP. wikipedia.org This phosphorylation effectively traps ribose within the cell and prepares it for entry into various metabolic pathways, including nucleotide synthesis and the non-oxidative phase of the PPP. ebi.ac.uk

Ribokinase belongs to the phosphofructokinase B (PfkB) family of sugar kinases. wikipedia.org Its catalytic activity is dependent on the presence of divalent cations, such as magnesium, which aid in the formation of the metal-ATP chelate that binds to the enzyme. nih.gov The enzyme's activity can also be influenced by pentavalent ions. researchgate.net

Cellular Uptake and Transmembrane Transport Mechanisms of D-Ribose

The entry of D-ribose into cells is mediated by specific transport proteins embedded in the cell membrane. ontosight.aiontosight.ai The primary mechanisms for D-ribose transport are facilitated diffusion and active transport. ontosight.ai

Facilitated Diffusion: This process involves the movement of D-ribose down its concentration gradient, without the expenditure of cellular energy. ontosight.ai Members of the glucose transporter (GLUT) family have been shown to facilitate the transport of D-ribose in some cell types. ontosight.aiontosight.ai

Active Transport: In certain cells, particularly those with high demands for nucleotide synthesis, D-ribose can be moved against its concentration gradient through active transport systems. ontosight.ai These systems require energy, often in the form of ATP, to drive the transport process. ontosight.ainih.gov In Escherichia coli, a high-affinity active transport system for D-ribose has been identified that couples transport to the energy derived from ATP. nih.gov Additionally, studies in E. coli have shown that the D-xylose high-affinity transporter can also be involved in ribose uptake. oup.com

The efficiency of these transport mechanisms is crucial for maintaining adequate intracellular concentrations of D-ribose to support various cellular functions. ontosight.ai

Metabolic Engineering Strategies for D-Ribose Production in Biotechnological Contexts

The biotechnological production of D-ribose has garnered significant interest due to its applications in the synthesis of antiviral and anticancer drugs. documentsdelivered.comresearchgate.net Metabolic engineering of microorganisms, particularly Bacillus subtilis and Escherichia coli, has been a primary strategy to achieve high-yield D-ribose production. researchgate.netresearchgate.net

A key and common strategy involves the disruption or deletion of the genes encoding transketolase. researchgate.netresearchgate.net Transketolase is a pivotal enzyme in the non-oxidative PPP that converts D-ribose-5-phosphate and xylulose-5-phosphate into sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate. researchgate.net By creating transketolase-deficient mutants, the metabolic flux is redirected, leading to the accumulation of D-ribose-5-phosphate. researchgate.net This intermediate is then dephosphorylated by non-specific phosphatases to yield D-ribose, which is subsequently secreted from the cell. researchgate.net

Further enhancements in D-ribose production have been achieved through various strategies, including:

Co-feeding of different carbon sources: Utilizing mixtures of glucose and xylose has been shown to increase D-ribose concentration and productivity. nih.gov A co-feeding strategy of glucose and sodium citrate (B86180) in B. subtilis has also been developed to increase D-ribose yield while preventing the formation of acidic byproducts. nih.gov

Disruption of other genes: In E. coli, the additional disruption of the ptsG gene, which is involved in glucose uptake, has been shown to improve D-ribose production by allowing for the simultaneous utilization of glucose and xylose. researchgate.net

Process optimization: Fed-batch fermentation strategies have been optimized to achieve significantly higher D-ribose concentrations compared to simple batch fermentations. nih.gov

These metabolic engineering approaches have successfully led to substantial increases in D-ribose yields, making microbial fermentation a viable method for its commercial production. documentsdelivered.comresearchgate.net

| Strain | Genetic Modification | Substrate(s) | D-Ribose Titer (g/L) | Reference |

| Escherichia coli SGK013 | Transketolase-deficient | Glucose and Xylose | 0.75 | researchgate.netresearchgate.net |

| Escherichia coli SGK015 | Transketolase-deficient, ptsG-deficient | Glucose and Xylose | 3.75 | researchgate.net |

| Bacillus subtilis SPK1 | Transketolase-deficient | Glucose and Xylose | 23.0 (batch) | nih.gov |

| Bacillus subtilis SPK1 | Transketolase-deficient | Glucose and Xylose | 46.6 (fed-batch) | nih.gov |

| Bacillus subtilis | Transketolase-deficient | Glucose and Sodium Citrate | 113.41 | nih.gov |

Advanced Biological Functions and Molecular Significance of D Ribose

D-Ribose as a Crucial Constituent of Nucleic Acids

D-Ribose serves as a foundational component of nucleic acids, the molecules responsible for storing and transmitting genetic information. creative-biolabs.com Its presence in the backbone of these polymers is critical to their structure and function.

D-Ribose is the constituent sugar of Ribonucleic Acid (RNA). britannica.comquora.com In the RNA polymer, ribose molecules alternate with phosphate (B84403) groups to form the sugar-phosphate backbone. britannica.combyjus.com A nitrogenous base (adenine, guanine, cytosine, or uracil) is attached to the 1' carbon of each ribose molecule. britannica.com

The presence of a hydroxyl (-OH) group on the 2' carbon of the ribose sugar is a key feature that distinguishes RNA from DNA. libretexts.orgwikipedia.org This 2'-hydroxyl group makes RNA more susceptible to hydrolysis, rendering it less stable than DNA, which is advantageous for its role as a transient messenger molecule. creative-biolabs.com Furthermore, the flexibility conferred by the ribose sugar allows RNA to fold into complex three-dimensional structures, which is essential for its diverse functional roles, including catalytic activity (as seen in ribozymes) and its function in protein synthesis. creative-biolabs.com

While D-Ribose itself is not a direct component of Deoxyribonucleic Acid (DNA), it is the essential precursor for the synthesis of 2-Deoxy-D-Ribose, the sugar found in DNA. wikipedia.org The conversion of ribose to deoxyribose is a critical step in providing the building blocks for DNA replication and repair.

This transformation is catalyzed by enzymes known as ribonucleotide reductases. wikipedia.org These enzymes facilitate the deoxygenation process, removing the hydroxyl group from the 2' carbon of the ribose moiety within a ribonucleotide (like ADP, GDP, CDP, or UDP) to form a deoxyribonucleotide (dADP, dGDP, dCDP, or dUDP). wikipedia.org This enzymatic conversion is a highly regulated process, ensuring a balanced supply of deoxyribonucleotides for DNA synthesis. The structural difference—the absence of the 2'-hydroxyl group in deoxyribose—imparts greater chemical stability to DNA, making it the ideal molecule for the long-term storage of genetic information. creative-biolabs.comnih.gov

| Feature | D-Ribose | 2-Deoxy-D-Ribose |

| Molecular Formula | C5H10O5 | C5H10O4 |

| Structure | Contains a hydroxyl (-OH) group at the 2' carbon. | Lacks a hydroxyl group at the 2' carbon; has a hydrogen atom instead. |

| Primary Nucleic Acid | Ribonucleic Acid (RNA) | Deoxyribonucleic Acid (DNA) |

| Stability | Less stable, more prone to hydrolysis. | More stable, suitable for long-term genetic storage. |

| Biological Role | Precursor for DNA synthesis; structural component of RNA, ATP, and various coenzymes. | Structural component of DNA. |

Central Role of D-Ribose in Cellular Bioenergetics and Adenosine (B11128) Triphosphate (ATP) Homeostasis

D-Ribose is indispensable for cellular energy metabolism, playing a central role in the synthesis and maintenance of Adenosine Triphosphate (ATP), the primary energy currency of the cell. cytoplan.co.ukdroracle.ai

D-Ribose forms the structural core of ATP, which consists of an adenine (B156593) base, a ribose sugar, and three phosphate groups. britannica.comnih.gov Therefore, the availability of D-Ribose is a rate-limiting factor in the synthesis of ATP and other adenine nucleotides. casi.org Cells can produce D-Ribose through the pentose (B10789219) phosphate pathway (PPP), a metabolic process that runs parallel to glycolysis. cytoplan.co.uknih.gov However, this pathway can be slow, particularly in certain tissues like the heart and skeletal muscle. cytoplan.co.ukcasi.org

D-Ribose contributes to two primary pathways for nucleotide synthesis: the de novo pathway and the salvage pathway.

De Novo Synthesis: This pathway builds nucleotides from simpler precursor molecules. The process begins with the formation of 5-phospho-D-ribose 1-pyrophosphate (PRPP) from D-ribose, which serves as the foundational scaffold upon which the purine and pyrimidine (B1678525) bases are assembled. nih.govscispace.com

Salvage Pathway: This more energy-efficient pathway recycles pre-existing bases and nucleosides to form new nucleotides. D-Ribose, in the form of PRPP, is also crucial for this pathway, allowing cells to quickly and efficiently replenish their ATP pools. scispace.com

Mitochondria, the powerhouses of the cell, are the primary sites of ATP production through cellular respiration. cytoplan.co.ukscispace.com The function of these organelles is critically dependent on a steady supply of substrates, including D-Ribose. nih.govnih.gov In conditions of metabolic stress or mitochondrial dysfunction, the cellular energy charge can decrease significantly. scispace.comnih.gov

Metabolites of D-Ribose play a crucial role in modulating mitochondrial activity and enhancing energy production. The availability of D-ribose can directly impact the rate of ATP re-synthesis, especially following periods of intense energy demand or ischemic conditions where ATP levels are depleted. nih.govcasi.org By providing a readily available substrate for the synthesis of PRPP, supplemental D-ribose can bypass the slower, rate-limiting enzymatic steps of the PPP, thereby accelerating the recovery of adenine nucleotide pools and supporting mitochondrial function. nih.govnutraingredients-usa.com This enhancement of cellular bioenergetics is vital for maintaining the integrity and function of high-energy-demand tissues. droracle.ai

D-Ribose as a Building Block for Essential Coenzymes and Cofactors

Beyond its role in nucleic acids and ATP, D-Ribose is a structural component of several essential coenzymes and cofactors that are vital for a wide range of metabolic reactions. britannica.com These molecules act as carriers of electrons or chemical groups, facilitating the function of numerous enzymes.

Key coenzymes that incorporate a D-Ribose moiety include:

Nicotinamide (B372718) Adenine Dinucleotide (NAD+): A critical coenzyme in redox reactions, central to cellular respiration. britannica.com

Flavin Adenine Dinucleotide (FAD): Another essential electron carrier involved in metabolic pathways like the Krebs cycle and beta-oxidation. britannica.com

Coenzyme A (CoA): Integral to the metabolism of carbohydrates and fats, notably in the formation of Acetyl-CoA. droracle.aicasi.org

The ribose component of these molecules provides the necessary structural framework for their interaction with enzymes and their participation in biochemical transformations. Without D-Ribose, the synthesis of these fundamental cofactors would be impossible, leading to a widespread breakdown of cellular metabolism.

| Coenzyme/Cofactor | Role | Presence of D-Ribose |

| Adenosine Triphosphate (ATP) | Primary energy currency of the cell. | Yes |

| Nicotinamide Adenine Dinucleotide (NAD+) | Electron carrier in redox reactions. | Yes |

| Flavin Adenine Dinucleotide (FAD) | Electron carrier in metabolic pathways. | Yes |

| Coenzyme A (CoA) | Metabolism of fats and carbohydrates. | Yes |

| Cyclic Adenosine Monophosphate (cAMP) | Secondary messenger in signaling pathways. | Yes |

Nicotinamide Adenine Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Phosphate (NADP+)

Nicotinamide adenine dinucleotide (NAD+) and its phosphorylated derivative, nicotinamide adenine dinucleotide phosphate (NADP+), are pivotal coenzymes in cellular redox reactions. The structural backbone of both molecules incorporates D-ribose.

Structural Role of D-Ribose:

In both NAD+ and NADP+, two D-ribose molecules are present. One ribose molecule is linked to nicotinamide, and the other is bonded to adenine. These two ribonucleoside units are joined together by a pyrophosphate bridge. The key structural distinction of NADP+ is the addition of a phosphate group to the 2' position of the ribose molecule attached to adenine. nih.gov This seemingly minor modification has significant functional consequences, as it prevents NADPH from binding to the same enzymes that bind NADH, thereby channeling it towards different metabolic pathways. nih.gov

Biosynthesis:

The synthesis of NAD+ involves the incorporation of a phosphoribosyl moiety, which is derived from D-ribose. Specifically, ribose-5-phosphate (B1218738), a product of the pentose phosphate pathway, is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP). PRPP then serves as the donor of the ribose-phosphate group in the synthesis of nicotinamide mononucleotide (NMN), a direct precursor to NAD+. nih.gov

Interactive Data Table: Structural Comparison of NAD+ and NADP+

| Feature | Nicotinamide Adenine Dinucleotide (NAD+) | Nicotinamide Adenine Dinucleotide Phosphate (NADP+) |

| Ribose Units | Two | Two |

| Phosphate Bridge | Pyrophosphate | Pyrophosphate |

| Additional Phosphate Group | Absent | Present at the 2' position of the adenine-linked ribose |

| Primary Function | Catabolic reactions (electron acceptor) | Anabolic reactions (electron donor) |

Flavin Adenine Dinucleotide (FAD)

Flavin adenine dinucleotide (FAD) is another crucial coenzyme involved in a multitude of metabolic redox reactions. Its structure is intrinsically linked to D-ribose through its precursor, riboflavin (vitamin B2).

Structural Role of D-Ribose:

The structure of FAD consists of two primary components: flavin mononucleotide (FMN) and adenosine monophosphate (AMP). wikipedia.orghumpath.com These are linked together by a pyrophosphate bond. The AMP portion contains a D-ribose molecule bonded to adenine and a phosphate group. wikipedia.org The FMN component is derived from riboflavin, which itself contains a ribitol side chain, a reduced form of D-ribose.

Biosynthesis:

The biosynthesis of FAD begins with riboflavin. Riboflavin kinase phosphorylates riboflavin to produce FMN. Subsequently, FAD synthetase attaches an AMP moiety (derived from ATP) to FMN, forming FAD. humpath.com Therefore, D-ribose is a fundamental building block for both the riboflavin precursor and the AMP portion of the final FAD molecule.

Acetyl Coenzyme A (Acetyl-CoA)

Acetyl Coenzyme A (Acetyl-CoA) is a central molecule in metabolism, playing a critical role in the citric acid cycle and the biosynthesis of fatty acids and cholesterol. study.com D-ribose is an essential structural component of this vital coenzyme.

Structural Role of D-Ribose:

The structure of Acetyl-CoA is composed of an acetyl group attached to coenzyme A (CoA). Coenzyme A itself is a complex molecule comprising β-mercaptoethylamine, pantothenic acid (vitamin B5), and, significantly, adenosine diphosphate (ADP). utah.edustudy.com The ADP moiety consists of adenine linked to a D-ribose sugar, which is in turn attached to two phosphate groups. nih.gov Thus, D-ribose provides the foundational sugar component of the adenosine diphosphate head of Coenzyme A.

Biosynthesis:

The biosynthesis of Acetyl-CoA involves the attachment of an acetyl group to Coenzyme A. The Coenzyme A molecule is synthesized in a series of steps that utilize pantothenic acid and cysteine, and culminates in the addition of the ADP moiety from ATP. This process underscores the indirect but essential role of D-ribose in the formation of Acetyl-CoA.

Riboflavin (Vitamin B2)

Riboflavin, or vitamin B2, is a water-soluble vitamin that is a precursor to the coenzymes FAD and FMN. researchgate.net The structure of riboflavin is directly derived from a D-ribose precursor.

Structural Role of D-Ribose:

Riboflavin consists of an isoalloxazine ring attached to a ribitol side chain. webmd.com Ribitol is a sugar alcohol that is the reduced form of D-ribose. This ribityl side chain is a defining feature of the riboflavin molecule and is essential for its biological function.

Biosynthesis:

The biosynthesis of riboflavin is a complex process that utilizes guanosine triphosphate (GTP) and two molecules of ribulose 5-phosphate as primary substrates. wikipedia.orgwikipedia.org Ribulose 5-phosphate is an isomer of ribose 5-phosphate and is readily interconverted from it, both being derivatives of D-ribose. Through a series of enzymatic reactions, these precursors are converted into 6,7-dimethyl-8-ribityllumazine, which is then catalyzed by riboflavin synthase to form riboflavin. wikipedia.org

Interactive Data Table: D-Ribose in Coenzyme Structures

| Coenzyme | Direct/Indirect Role of D-Ribose | Specific Structural Component |

| NAD+ | Direct | Two ribose molecules in the backbone |

| NADP+ | Direct | Two ribose molecules in the backbone |

| FAD | Direct | One ribose in the AMP moiety and a ribitol chain in the flavin moiety |

| Acetyl-CoA | Direct | One ribose in the ADP portion of Coenzyme A |

| Riboflavin | Direct | Ribitol side chain (reduced form of ribose) |

D-Ribose and its Derivatives as Signaling Molecules in Cellular Processes

Beyond its structural roles, D-ribose is a key component of molecules that act as crucial signaling agents within the cell. These derivatives are involved in a variety of signal transduction pathways that regulate numerous cellular functions.

Cyclic Adenosine Monophosphate (cAMP):

Cyclic AMP is a ubiquitous second messenger derived from adenosine triphosphate (ATP). mdpi.com The structure of cAMP includes an adenosine moiety, which consists of adenine linked to a D-ribose sugar. In cAMP, the phosphate group is cyclized, forming a bond between the 5' and 3' hydroxyl groups of the ribose sugar. This cyclization is critical for its signaling function. The cAMP signaling pathway is involved in regulating a vast array of cellular processes, including metabolism, gene transcription, and cell growth and differentiation. mdpi.com

Cyclic ADP-Ribose (cADPR):

Cyclic ADP-ribose is another important second messenger that is synthesized from NAD+. nih.gov Structurally, cADPR is a cyclic molecule where the terminal ribose of ADP-ribose is cyclized to the adenine base. cADPR plays a critical role in intracellular calcium signaling by mobilizing calcium from internal stores, such as the endoplasmic reticulum. pnas.orgwikipedia.org This calcium release is mediated through the activation of ryanodine receptors and is involved in processes such as muscle contraction, neurotransmitter release, and long-term synaptic depression. webmd.comnih.govnih.gov

ADP-Ribosylation:

ADP-ribosylation is a post-translational modification where an ADP-ribose moiety is transferred from NAD+ to a protein. royalsocietypublishing.orgportlandpress.com This process is catalyzed by ADP-ribosyltransferases and can be either a mono-ADP-ribosylation or a poly-ADP-ribosylation. nih.gov This modification can alter the function of the target protein and is involved in a wide range of cellular processes, including DNA repair, cell signaling, gene regulation, and apoptosis. royalsocietypublishing.orgportlandpress.com

Interactive Data Table: D-Ribose Derivatives in Cellular Signaling

| Signaling Molecule | Precursor | Key Structural Feature Involving D-Ribose | Primary Signaling Function |

| Cyclic AMP (cAMP) | ATP | Cyclized ribose-phosphate | Second messenger in various pathways |

| Cyclic ADP-Ribose (cADPR) | NAD+ | Cyclized ADP-ribose | Intracellular calcium mobilization |

| ADP-Ribose (in ADP-ribosylation) | NAD+ | ADP-ribose moiety | Post-translational protein modification |

Mechanistic Investigations of D Ribose Mediated Molecular Interactions

Non-Enzymatic Glycation (Ribosylation) and Advanced Glycation End Products (AGEs) Formation

Non-enzymatic glycation, also known as the Maillard reaction, is a post-translational modification initiated by the covalent attachment of a reducing sugar, such as D-Ribose, to the free amino groups of proteins, lipids, and nucleic acids. plos.org This process, termed ribosylation when involving D-Ribose, proceeds through a series of reactions to form stable and irreversible structures known as Advanced Glycation End Products (AGEs). plos.orgnih.gov D-Ribose exhibits a significantly higher reactivity in glycation compared to D-glucose, leading to a more rapid formation of AGEs. plos.orgnih.govnih.gov This heightened reactivity is attributed to the higher proportion of D-Ribose existing in its open-chain aldehyde form and a greater anomerization rate under physiological conditions. plos.org

The glycation process begins with the nucleophilic attack of a free amino group, typically from a lysine (B10760008) or arginine residue on a protein, on the carbonyl carbon of the open-chain form of D-Ribose. This initial, reversible reaction forms an unstable Schiff base. nih.govbiosyn.com The Schiff base subsequently undergoes a slow rearrangement to form a more stable ketoamine, known as an Amadori product. biosyn.comnih.gov These early-stage products can then proceed through a complex series of further reactions, including dehydration, oxidation, and cyclization, to generate a heterogeneous group of compounds collectively known as AGEs. nih.gov

The kinetics of ribosylation are considerably faster than those of glucosylation. nih.govacs.org Studies comparing the glycation of proteins like Ribonuclease A and Bovine Serum Albumin (BSA) have demonstrated that D-Ribose leads to the formation of AGEs in a matter of days, whereas D-glucose requires weeks to produce a similar effect. acs.orgresearchgate.net For instance, in one study, the reaction of Ribonuclease A with 0.05 M D-Ribose at 37°C showed a significantly faster rate of AGE formation compared to reactions with D-glucose. acs.org Interestingly, at very high concentrations (above 0.15 M), D-Ribose has been observed to paradoxically slow the final stages of AGE formation, suggesting an inhibitory effect on the conversion of Amadori products to late-stage AGEs. nih.govacs.org

Glycation by D-Ribose is not limited to proteins. Lipoproteins, such as high-density lipoprotein (HDL), are also susceptible to ribosylation. The incubation of HDL with D-Ribose leads to a significant increase in fluorescent AGEs, indicating modification of its apoprotein components. febscongress.org

| Parameter | D-Ribose | D-Glucose | Reference |

| Relative Reactivity | High | Low | plos.orgnih.gov |

| Rate of AGE Formation | Rapid (days) | Slow (weeks) | plos.orgacs.orgresearchgate.net |

| Primary Reason for Reactivity | Higher proportion of open-chain form, high anomerization rate | Lower proportion of open-chain form | plos.org |

| Initial Reaction Product | Schiff Base | Schiff Base | biosyn.com |

| Intermediate Product | Amadori Product | Amadori Product | biosyn.com |

| Effect on HDL | Induces glycation and functional impairment | Induces glycation | febscongress.org |

The AGEs formed from D-Ribose are a diverse group of molecules, some of which are common to glycation by other sugars, while others may be more specific to pentose-mediated reactions. Common fluorescent, cross-linking AGEs such as pentosidine (B29645) have been identified in proteins glycated with D-Ribose. nih.govacs.org Other generally recognized AGEs, including carboxymethyl-lysine (CML) and pyrraline, are also known to be products of the Maillard reaction. researchgate.net

More specific structural characterization of D-Ribose-derived AGEs has been achieved through detailed analytical techniques. In studies involving the in vitro reaction of D-Ribose with collagen, two low-molecular-weight AGEs were isolated and identified:

αNFC-1 : Nδ-(4-oxo-5-dihydroimidazol-2-yl)-l-ornithine

βNFC-1 : A 4-imidazolon-2-yl derivative existing in multiple tautomeric forms. researchgate.net

These compounds were shown to originate from the reaction of D-Ribose-derived dicarbonyls (like glyoxal (B1671930) and methylglyoxal) with arginine residues. researchgate.net Tandem mass spectrometry (MS/MS) has also been employed to characterize the fragmentation patterns of ribosylated peptides. These analyses reveal characteristic neutral loss patterns, such as consecutive losses of water molecules (18, 36, and 54 u), which are indicative of the ribose-derived modification and aid in its identification within complex biological samples. researchgate.net

| AGE Structure | Precursor Amino Acid | Method of Characterization | Reference |

| Pentosidine | Lysine, Arginine | HPLC, Fluorescence Spectroscopy | nih.govacs.org |

| αNFC-1 (Nδ-(4-oxo-5-dihydroimidazol-2-yl)-l-ornithine) | Arginine | Chromatography, Mass Spectrometry | researchgate.net |

| βNFC-1 (4-imidazolon-2-yl derivative) | Arginine | Chromatography, Mass Spectrometry | researchgate.net |

| Argpyrimidine | Arginine | Fluorescence Spectroscopy | nih.gov |

| Carboxymethyl-lysine (CML) | Lysine | Immunoassay, Mass Spectrometry | researchgate.net |

The covalent modification of macromolecules by D-Ribose can lead to significant alterations in their three-dimensional structure, which in turn impairs their biological function. Ribosylation can induce protein misfolding and promote the formation of aggregates, including globular amyloid-like structures. nih.gov This has been observed with proteins like BSA and α-Synuclein. researchgate.net

The functional consequences of these structural changes are profound. For example:

Fibrinogen : Glycation of fibrinogen by D-Ribose leads to considerable structural alterations, which can trigger an autoimmune response by creating new antigenic sites (neo-epitopes) on the molecule. researchgate.net

High-Density Lipoprotein (HDL) : Ribosylation of HDL causes modifications to its apoproteins, demonstrated by a decrease in free amino groups and changes in tryptophan fluorescence. These structural changes are associated with a significant reduction in the activity of the HDL-associated enzyme paraoxonase-1 (PON1) and impaired antioxidant properties of the lipoprotein. febscongress.org

DNA : D-Ribose can also glycate nucleic acids. The reaction of D-Ribose with calf thymus DNA has been shown to induce structural perturbations, including DNA strand breaks and base modifications, which can compromise genetic integrity. nih.gov

The process of glycation is intrinsically linked with oxidative stress. The formation and degradation of Amadori products generate reactive oxygen species (ROS) and reactive carbonyl species, contributing to a state of cellular oxidative stress. nih.gov The glycation of BSA by D-Ribose has been shown to increase the generation of free radicals. nih.gov One mechanism for this is the oxidation of protein thiol groups; studies have demonstrated a significant depletion of thiol groups in BSA when incubated with D-Ribose, indicative of glycation-induced oxidative damage. nih.gov This increase in protein carbonyl content and depletion of thiols are key markers of protein oxidation driven by the ribosylation process. nih.gov

Enzymatic Mechanisms Involving D-Ribose

While D-Ribose is a potent agent in non-enzymatic reactions, its metabolism and molecular interactions are also tightly controlled by specific enzymes. These enzymatic pathways are crucial for integrating D-Ribose into cellular metabolic cycles and for regulating its isomeric forms.

D-Ribose Pyranase is an enzyme that catalyzes the isomerization of D-Ribose between its different cyclic forms. Specifically, it facilitates the interconversion of β-D-ribopyranose (a six-membered ring) and β-D-ribofuranose (a five-membered ring). This activity is a key step in D-Ribose metabolism, particularly in bacteria.

D-Ribose typically enters the bacterial cell in its more stable pyranose form. However, the enzyme Ribokinase, which phosphorylates ribose to prepare it for the pentose (B10789219) phosphate (B84403) pathway, specifically acts on the furanose form. D-Ribose Pyranase (encoded by the rbsD gene) resolves this by converting the imported β-D-ribopyranose into β-D-ribofuranose, making it available for phosphorylation by Ribokinase. This enzymatic isomerization is therefore essential for the efficient utilization of D-Ribose as an energy and carbon source.

Stereochemical Specificity in D-Ribose Metabolic Transformations

The metabolic pathways involving (2S,3R,4R)-2,3,4,5-tetrahydroxypentanal, the linear form of D-Ribose, are characterized by a high degree of stereochemical specificity. The enzymes that catalyze the transformations of D-Ribose are precisely structured to recognize the specific three-dimensional arrangement of the hydroxyl groups on the pentose sugar backbone. This specificity ensures that only D-Ribose and closely related structures are efficiently processed, while its stereoisomers are typically poor substrates or are not metabolized at all through these primary pathways. nih.govnih.gov

The initial and rate-limiting step in D-Ribose metabolism is its phosphorylation to D-Ribose 5-phosphate (R5P) by the enzyme ribokinase (RK). wikipedia.orgebi.ac.uk This reaction is crucial as it traps ribose within the cell and activates it for entry into central metabolic routes, most notably the Pentose Phosphate Pathway (PPP). wikipedia.orguniprot.org Research has demonstrated that ribokinase exhibits a narrow substrate specificity, strongly preferring D-Ribose. Its epimers, such as D-arabinose (epimer at C2) and D-xylose (epimer at C3), are not effective substrates for this enzyme. nih.govmdpi.com The C2 hydroxyl group, in particular, appears to be a critical recognition point for enzyme binding and catalytic activity. nih.gov While 2-deoxy-D-ribose can be a substrate, the activity is often reduced compared to D-ribose. mdpi.com The inability of most natural ribokinases to efficiently phosphorylate other pentoses underscores the stringent stereochemical requirements of this key metabolic entry point.

| Enzyme | Substrate | Stereochemical Difference from D-Ribose | Observed Activity | Reference |

|---|---|---|---|---|

| Ribokinase (E. coli) | D-Ribose | - | High (Primary Substrate) | mdpi.com |

| Ribokinase (E. coli) | This compound | Inversion at C2 | Very Low | mdpi.com |

| 5-Chloro-5-deoxy-d-ribose 1-dehydrogenase | D-Ribose | - | Active | nih.gov |

| 5-Chloro-5-deoxy-d-ribose 1-dehydrogenase | This compound | Inversion at C2 | Activity Abolished | nih.gov |

| 5-Chloro-5-deoxy-d-ribose 1-dehydrogenase | D-Xylose | Inversion at C3 | Activity Abolished | nih.gov |

| 5-Chloro-5-deoxy-d-ribose 1-dehydrogenase | 2-deoxy-D-ribose | -OH at C2 replaced by -H | Inactive | nih.gov |

Once converted to D-Ribose 5-phosphate, the molecule enters the non-oxidative phase of the Pentose Phosphate Pathway. wikipedia.orgmicrobenotes.com The enzymes in this pathway, including phosphopentose isomerase, phosphopentose epimerase, transketolase, and transaldolase, also display strict stereospecificity. Phosphopentose isomerase catalyzes the interconversion of D-ribose 5-phosphate and D-ribulose 5-phosphate. berkeley.edulibretexts.org Similarly, phosphopentose epimerase acts on D-ribulose 5-phosphate to produce D-xylulose 5-phosphate. berkeley.edu These enzymes are tailored to act exclusively on the D-enantiomers of the pentose phosphates, which are the naturally occurring forms in biological systems. nih.govncert.nic.in

The starkest example of this specificity is seen when comparing the metabolism of D-Ribose to its enantiomer, L-Ribose. L-Ribose is an unnatural sugar that is not recognized by the enzymes of the primary pentose metabolic pathways. nih.govwikipedia.org Consequently, organisms cannot typically use L-Ribose as an energy source or for nucleotide synthesis. researchgate.net The conversion of D-sugars to their L-isomers in biological systems is not a direct process and requires specialized multi-step enzymatic pathways, further highlighting that the central metabolic machinery is stereospecific for the D-configuration. researchgate.net This inherent specificity ensures the fidelity of crucial downstream processes, such as the synthesis of nucleotides and nucleic acids like RNA, which exclusively incorporate D-Ribose. numberanalytics.comnih.gov

Chemical Synthesis and Derivatization of D Ribose for Research Applications

Contemporary Methodologies for Chemical Synthesis of D-Ribose

While the biosynthesis of D-ribose 5-phosphate from glucose via the pentose (B10789219) phosphate (B84403) pathway is the primary natural source, and commercial production often relies on glucose fermentation, chemical synthesis routes are crucial for producing enantiomerically pure or specifically labeled D-ribose. wikipedia.org A significant challenge in carbohydrate chemistry is the control of stereochemistry.

One illustrative strategy for the synthesis of L-ribose, the enantiomer of the natural sugar, from the more readily available D-ribose highlights the principles of stereochemical inversion. This multi-step process involves:

Protection: The 5-hydroxyl group of D-ribose is selectively protected, for instance, with a trityl group. google.com

Reduction: The aldehyde group in the open-chain form is reduced to a primary alcohol using a reducing agent like sodium borohydride, yielding a protected tetrol. google.com

Peracetylation: The remaining free hydroxyl groups are acetylated. google.com

Deprotection and Oxidation: The 5-O-trityl group is removed, and the resulting primary alcohol is oxidized back to an aldehyde (e.g., via Swern oxidation). This sequence effectively inverts the stereochemistry relative to the original C1 and C5, producing a protected L-ribose derivative. google.com

Hydrolysis: Finally, the acetate (B1210297) protecting groups are removed under basic conditions to yield L-ribose. google.com

Stereoselective and Enantioselective Approaches for Pentose Scaffold Construction

Constructing the pentose scaffold with precise control over its multiple chiral centers is a key objective in synthetic organic chemistry. Modern methods focus on building the sugar backbone from simpler, often achiral, starting materials in a stereocontrolled manner.

One approach involves the use of prebiotically relevant molecules to promote stereoselective reactions. For example, proteinogenic amino esters have been shown to promote the selective formation of 2-deoxy-D-ribose from the aldol (B89426) reaction of glyceraldehyde and acetaldehyde. rsc.org This highlights how chiral catalysts can influence the stereochemical outcome of reactions that build the pentose skeleton.

Asymmetric catalysis is another powerful tool. The asymmetric α-amination of aldehydes derived from D-ribose, using proline as a catalyst, allows for the stereoselective introduction of a nitrogen atom. rsc.org This is a key step in the divergent synthesis of various iminocyclitols, which are sugar mimics with significant biological activity. rsc.org The strategy leverages the existing stereocenters in the D-ribose starting material while creating new ones with high control. rsc.org

Furthermore, stereoselective cycloaddition reactions can be employed to construct complex polycyclic systems incorporating the pentose scaffold. An efficient protocol for synthesizing novel furantetrahydroquinoline derivatives utilizes D-ribose through an aza-Diels–Alder mechanism, which proceeds with high stereoselectivity. acs.org These advanced methods demonstrate the capacity of modern organic synthesis to construct complex carbohydrate-based structures with a high degree of stereochemical precision.

Synthesis of D-Ribose Derivatives for Biomedical and Organic Chemistry Research

Modifying the D-ribose moiety is a proven strategy for developing therapeutics and molecular probes. madridge.org Synthetic analogues of nucleosides and nucleotides, which are integral to DNA, RNA, and cellular energy, are a major focus of this research. madridge.orgnih.gov

Nucleoside and Nucleotide Analogues with Modified D-Ribose Moieties

Chemical modifications to the D-ribose portion of nucleosides can confer desirable pharmacological properties, such as increased stability or altered biological activity. nih.govacs.org A common strategy involves replacing atoms within the furanose ring.

4'-Thionucleosides: The replacement of the 4'-oxygen atom with sulfur has been a significant area of research. nih.gov One synthetic route to a 4-thioribose scaffold starts from 2-C-methyl-ribonolactone, which is converted over several steps to an epoxide intermediate. nih.govacs.org Treatment with thiourea (B124793) introduces the sulfur atom and inverts the stereochemistry, furnishing a thiirane (B1199164). Subsequent acidic opening of the thiirane ring leads to the desired 4-thiolactone, which can then be coupled to a nucleobase. nih.govacs.org

Carbocyclic and Other Ring Modifications: To enhance biological stability, the ribose ring has been replaced with carbocyclic or other heterocyclic structures. nih.gov For example, morpholine (B109124) rings can be prepared by the oxidative opening of the ribose ring in adenosine-5'-monophosphate with sodium periodate, followed by reductive amination. nih.gov These modifications aim to create analogues that are more resistant to enzymatic degradation while retaining the ability to interact with their biological targets. nih.gov

A particularly innovative approach is the direct, one-pot glycosylation of nucleobases with unprotected D-ribose using modified Mitsunobu conditions to form β-pyranosyl nucleosides. acs.org This method avoids the lengthy protection-deprotection sequences typically required in nucleoside synthesis. acs.org

| Modification Type | Synthetic Strategy | Key Intermediates | Research Application | Reference |

|---|---|---|---|---|

| 4'-Thionucleosides | Replacement of ring oxygen with sulfur | Epoxide, Thiirane, 4-Thiolactone | Antiviral (e.g., against Hepatitis C virus) | nih.govacs.org |

| 2'-/3'-C-Methyl Analogues | Addition of methyl groups to the ribose ring | - | Antitumor (Mizoribine analogues) | tandfonline.com |

| Carbocyclic Analogues | Replacement of ring oxygen with a methylene (B1212753) group | Protected carbocyclic sugar precursor | Probing P2Y₁ receptor ligands | nih.gov |

| Morpholine Analogues | Oxidative ring-opening followed by reductive amination | Dialdehyde intermediate | Increased biological stability | nih.gov |

D-Ribose Derivatives for Probing Nucleic Acid Structure and Function

Derivatives of D-ribose are indispensable tools for investigating the intricate world of nucleic acids. By incorporating modified sugars, researchers can probe structural features and functional mechanisms.

A powerful example is the synthesis of L-deoxynucleosides, the mirror image of natural DNA building blocks, which can be prepared from D-ribose through a radical-mediated carbonyl translocation process that inverts the sugar's configuration. nih.gov Oligonucleotides built from these L-sugars have been used to study DNA-drug interactions. For instance, it was found that the DNA-binding domain of the anticancer agent bleomycin (B88199) binds to L-DNA, but cannot cleave it, providing insight into the drug's recognition mechanism. nih.gov Furthermore, heterochiral DNA strands containing a mix of D- and L-nucleotides have been synthesized to study the impact of stereochemistry on base pairing and duplex stability, which may aid in the design of nuclease-resistant antisense therapies. nih.gov

Modified ribose is also used to create analogues of signaling molecules. The synthesis of cyclic adenosine (B11128) 5'-diphosphate ribose (cADPR) analogues, where the ribose is altered (e.g., made acyclic or changed to an arabinose configuration), allows researchers to probe the structural requirements for its role in calcium mobilization. rsc.org

Design and Synthesis of Other Biologically Active D-Ribose Derivatives

The D-ribose scaffold serves as a starting point for a diverse array of biologically active molecules beyond nucleosides.

Anti-inflammatory and Analgesic Agents: Various α-D-ribofuranose derivatives have been synthesized and shown to possess significant analgesic and anti-inflammatory properties. nih.gov A typical synthetic pathway involves the regioselective benzylation of a protected D-ribofuranose starting material, followed by further modifications like tosylation or acetylation to generate a small library of compounds for biological screening. nih.govresearchgate.net

Iminocyclitols: These compounds are polyhydroxylated nitrogenous rings that mimic the structure of monosaccharides. An efficient, diastereoselective synthesis of various iminocyclitols, including pyrrolidine, piperidine, and azepane derivatives, starts from a D-ribose-derived aldehyde. rsc.org These sugar mimics are of interest due to their potential as enzyme inhibitors.

Anticancer Agents: Researchers have synthesized D-ribose derivatives with potential anticancer activity. For example, D-ribose cyclic nitrogen mustard phosphamide esters have demonstrated potent cancer growth-inhibitory properties. madridge.org Another approach involves creating novel glycosides by converting D-ribose into allylic glycosides and then performing 1,3-dipolar cycloaddition reactions to introduce triazole rings, a common motif in medicinal chemistry. researchgate.net

| Derivative Class | Synthetic Approach | Starting Material | Observed Biological Activity | Reference |

|---|---|---|---|---|

| α-D-Ribofuranose Analogues | Benzylation, Tosylation, Acetylation | 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose | Analgesic, Anti-inflammatory | nih.gov |

| Iminocyclitols | Asymmetric α-amination, Wittig reactions, Reductive amination | D-Ribose derived aldehyde | Potential enzyme inhibitors | rsc.org |

| Nitrogen Mustard Phosphamide Esters | Condensation and cyclization | 2-deoxy-3,5-di-p-toluoyl-D-ribosyl chloride | Cancer growth inhibition | madridge.org |

| Triazolinyl Glycosides | 1,3-Dipolar cycloaddition with sodium azide | Allylic glycosides of D-ribose | Potential bioactive agents | researchgate.net |

Advanced Analytical Methodologies in D Ribose Research

Chromatographic Techniques for Separation and Quantification of D-Ribose and its Metabolites

Chromatographic methods are indispensable for isolating and quantifying D-ribose and its related compounds from complex biological matrices.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of D-ribose. Various HPLC methods have been developed for the simultaneous and quantitative determination of D-ribose and other sugars like glucose. A common approach utilizes a Shodex Sugar SH1011 column with a dilute sulfuric acid solution as the mobile phase and a refractive index detector (RID) for detection oriprobe.com. This method demonstrates good precision, stability, and reproducibility, with average recovery rates for D-ribose being approximately 99.61% oriprobe.com. Another established method for analyzing D-ribose content, particularly in fermentation fluids, employs a Sugar PakⅠ column with pure water as the mobile phase and a refractive index detector jlu.edu.cnresearchgate.net. This technique is noted for its rapid analysis, high sensitivity, and precision, with a detection limit for D-ribose as low as 50 ng jlu.edu.cnresearchgate.net.

The separation of D-ribose from its enantiomer, L-ribose, is crucial for many biological studies. Chiral HPLC methods have been successfully developed to separate enantiomers, anomers, and structural isomers of monosaccharides, including ribose nih.govresearchgate.net. One such method uses a Chiralpak AD-H column, which allows for the determination of the absolute configuration (D or L) and the anomeric configuration (α or β) simultaneously nih.govresearchgate.net. While traditional HPLC methods for enantiomeric separation can be time-consuming, with retention times of nearly two hours, newer methods have significantly reduced this time researchgate.netnih.gov. For instance, a high-throughput HPLC method using a β-cyclobond 2000 analytical column can separate ribose and ribitol in just 2.3 minutes nih.gov.

HPLC Methods for D-Ribose Analysis

| Column | Mobile Phase | Detector | Application | Key Findings |

|---|---|---|---|---|

| Shodex Sugar SH1011 | 0.005 mol/L Sulfuric Acid | Refractive Index (RID) | Quantitative analysis of D-ribose and glucose | Retention time for D-ribose: 13.313 min; Average recovery: 99.61% oriprobe.com |

| Sugar PakⅠ | Pure Water | Refractive Index (RID) | Analysis of D-ribose in glucose zymotic fluid | Detection limit: 50 ng; Recovery: 95.5%—104% jlu.edu.cnresearchgate.net |

| Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Not specified (MS compatible with formic acid) | Reverse-phase analysis of D-ribose | Scalable for preparative separation and suitable for pharmacokinetics sielc.com |

| Chiralpak AD-H | Hexane-ethanol-TFA | Refractive Index | Enantiomer and anomer separation | Allows simultaneous determination of D/L and α/β configurations nih.govresearchgate.net |

| β-cyclobond 2000 | Not specified | Evaporative Light-Scattering | High-throughput analysis of ribose and ribitol | Separation achieved in 2.3 minutes nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for D-Ribose Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the comprehensive analysis of D-ribose and its metabolites. It is particularly useful for metabolic flux analysis, which quantifies intracellular fluxes by tracing the incorporation of 13C-labeled substrates nih.gov. Analysis of labeling in saccharides like D-ribose provides crucial data to better define fluxes around hexose and pentose (B10789219) phosphate (B84403) pools nih.gov.

For the analysis of intermediate metabolites in pathways such as glycolysis and the pentose phosphate pathway, GC-MS offers high selectivity nih.gov. Due to the high polarity and structural isomerism of phosphorylated sugars, derivatization is a necessary step before GC-MS analysis nih.gov. Trimethylsilyl oxime derivatives are commonly formed for the analysis of carbohydrates rsc.org. The subsequent mass spectrometry analysis provides detailed structural information, aiding in the identification and quantification of various metabolites rsc.orgcore.ac.uk. GC-MS methods have been successfully applied to identify elevated levels of plasma sugars, including D-ribose, in disease states nih.gov.

GC-MS in D-Ribose Research

| Application | Sample Preparation | Key Findings |

|---|---|---|

| Metabolic Flux Analysis | Derivatization (e.g., trimethylsilylation) | Provides data on fluxes in the pentose phosphate pathway nih.gov |

| Metabolite Profiling | Liquid-liquid extraction, ultrafiltration, derivatization | Identifies and quantifies phosphorylated intermediates in metabolic pathways nih.gov |

| Clinical Metabolomics | Derivatization | Identified elevated D-ribose levels in diabetic patients with kidney failure nih.gov |

Spectroscopic Methods for Structural and Mechanistic Elucidation

Spectroscopic techniques are vital for probing the intricate structural details and reaction mechanisms of D-ribose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for D-Ribose Conformational and Structural Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the conformational and structural analysis of D-ribose in solution. 1H NMR spectra provide a wealth of information about the furanose ring conformation through the analysis of coupling constants of the ring protons nih.gov. These studies have been instrumental in identifying the preferred conformations of β-D-ribofuranosides and ribonucleosides nih.gov.

The characterization of pentose sugars can be complex due to the presence of multiple tautomers in solution ufrgs.br. NMR techniques, including 1H-1H NOESY, are used for the reliable assignment of lactone-size derivatives of D-ribose ufrgs.br. The flexibility of the ribose moiety is a key aspect of its biological function, and NMR studies have shown that it exists in a conformational equilibrium, predominantly between the N and S-type conformations of the furanose ring oup.com.

Mass Spectrometry (MS) for Identification and Characterization of Glycation Products

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and selective method for identifying and characterizing the products of D-ribose glycation. D-ribose is highly reactive in glycation, a non-enzymatic reaction with proteins that leads to the formation of advanced glycation end products (AGEs) nih.gov.

LC-MS/MS has been used to demonstrate that D-ribose glycates human serum albumin (HSA) much faster and more extensively than D-glucose nih.gov. Studies have identified numerous lysine (B10760008) residues on HSA that are glycated by D-ribose nih.govresearchgate.net. Similarly, the rapid glycation of human myoglobin by D-ribose has been investigated, with ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) and electrospray ionization tandem mass spectrometry (ESI-MS/MS) used to identify specific lysine glycation sites mdpi.com. The formation of various AGEs, such as Nε-(carboxymethyl)lysine (CML) and Nδ-(5-hydro-5-methyl-4-imidazolone-2-yl)-ornithine (MG-H1), from the reaction of ribose with gelatin has also been confirmed by LC-MS/MS jst.go.jp.

MS Analysis of D-Ribose Glycation Products

| Protein | Analytical Technique | Key Findings |

|---|---|---|

| Human Serum Albumin (HSA) | LC-MS/MS | 17 lysine residues were identified as being glycated by D-ribose nih.gov |

| Human Myoglobin | UHPLC-MS, ESI-MS/MS | Identified four lysine residues (K34, K87, K56, and K147) as glycation sites mdpi.com |

| Gelatin | LC-MS/MS | Confirmed the formation of CML and MG-H1 jst.go.jp |

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules like D-ribose. It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of the molecule mdpi.com.

Synchrotron radiation circular dichroism (SRCD) has been used to measure the spectra of ribose in the vacuum ultraviolet region. These spectra are highly dependent on the chemical structure of the sugar, including the presence and orientation of functional groups nih.gov. The CD bands of sugars are attributed to n(O → σ*) transitions and can be used to distinguish between different forms, such as pyranose and open-chain structures nih.gov. Theoretical and experimental studies combining CD with vibrational techniques have shown that α- and β-pyranose forms are the dominant configurations for D-ribose in both aqueous solution and the solid phase acs.org. Furthermore, novel optical methods based on the aggregation of β-cyclodextrin-coated silver nanoparticles in the presence of D-ribose allow for its chiral recognition through visual colorimetry, which can be correlated with changes in CD signals nih.govresearchgate.netnih.govmdpi.com.

UV-Vis and Fluorescence Spectroscopy for Glycation Monitoring and Chiral Discrimination

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy are powerful optical methods employed to investigate the reactions of D-ribose and to distinguish between its enantiomers.

Glycation Monitoring

The non-enzymatic reaction between reducing sugars like D-ribose and biomolecules such as proteins and DNA is known as glycation. This process leads to the formation of Advanced Glycation End-products (AGEs), which are implicated in various disease pathologies. D-ribose is particularly potent in this process, showing a much faster glycation rate than other sugars like D-glucose. nih.gov

UV-Vis spectroscopy can monitor the initial stages of glycation by detecting structural changes in proteins. For instance, the glycation of bovine serum albumin (BSA) with D-ribose leads to an increase in absorbance at 280 nm, a phenomenon known as hyperchromicity. nih.gov This spectral shift indicates conformational changes in the protein as it reacts with the sugar. nih.govresearchgate.net

Fluorescence spectroscopy is highly sensitive for detecting the formation of fluorescent AGEs, which are characteristic products of the later stages of glycation. spiedigitallibrary.org The glycation of human serum albumin (HSA) with D-ribose results in the rapid formation of fluorescent products. nih.gov Specific types of AGEs, such as pentosidine (B29645) and argpyrimidine, have distinct fluorescence signatures that allow for their monitoring. nih.gov The incubation of D-ribose with proteins or DNA generates fluorescent AGEs that can be excited at various wavelengths, with corresponding emissions indicating the extent of the glycation reaction. researchgate.netsigmaaldrich.com

| Technique | Analyte/System | Observation | Excitation λ (nm) | Emission λ (nm) | Reference |

|---|---|---|---|---|---|

| UV-Vis Spectroscopy | BSA + D-Ribose | Hyperchromicity (Increased Absorbance) | 280 | N/A | nih.gov |

| Fluorescence Spectroscopy | General AGEs | Increased Fluorescence Intensity | 370 | 440 | nih.gov |

| Fluorescence Spectroscopy | Argpyrimidine | Increased Fluorescence Intensity | 320 | 380 | nih.gov |

| Fluorescence Spectroscopy | Pentosidine | Increased Fluorescence Intensity | 335 | 405 | nih.gov |

| Fluorescence Spectroscopy | DNA-AGEs | Increased Fluorescence Intensity | ~370 | 450 | researchgate.net |

Chiral Discrimination

Distinguishing between D-ribose and its non-natural enantiomer, L-ribose, is crucial in various fields, from biochemistry to food science. Optical analytical techniques offer a rapid and cost-effective alternative to traditional chromatographic methods. nih.gov A notable method involves the use of β-cyclodextrin-coated silver nanoparticles (Ag@CD NPs). nih.govmdpi.comresearchgate.net In an acidic environment, D-ribose, which shares the same chirality as the β-cyclodextrin, forms multiple strong hydrogen bonds with it. nih.govmdpi.com This specific interaction induces the aggregation of the silver nanoparticles. mdpi.com

This aggregation results in a distinct color change, visible to the naked eye, and a corresponding shift in the UV-Vis absorption spectrum. mdpi.comresearchgate.net The solution containing D-ribose turns from yellow to purple-red or gray-green, while the solution with L-ribose remains yellow. mdpi.comnih.gov Spectroscopically, this is observed as a decrease in the absorbance peak around 400 nm and the appearance of a new peak around 600 nm. mdpi.com The ratio of absorbance at these two wavelengths (A600/A400) can be used to quantify the enantiomeric excess of D-ribose. nih.gov

| Enantiomer | Visual Observation | UV-Vis Spectral Change | Mechanism | Reference |

|---|---|---|---|---|

| D-Ribose | Color change from yellow to purple-red/gray-green | Appearance of new absorption band ~600 nm | Specific binding to β-cyclodextrin causes nanoparticle aggregation | mdpi.comresearchgate.net |

| L-Ribose | Solution remains yellow | No significant change in absorption spectrum (~400 nm) | No specific binding; nanoparticles do not aggregate | mdpi.comresearchgate.net |

Additionally, fluorescent organic nanoaggregates have been developed for the selective recognition of D-ribose in aqueous solutions, offering another sensitive method for its detection in various samples, including biological fluids. nih.gov

Capillary Electrophoresis for D-Ribose Enantiomeric Purity Assessment

Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of chiral compounds, making it an effective tool for assessing the enantiomeric purity of D-ribose. mdpi.com The principle of chiral CE relies on the addition of a chiral selector to the background electrolyte (BGE). nih.gov

For chiral sugars like ribose, cyclodextrins and their derivatives are commonly employed as chiral selectors. nih.gov During the electrophoretic run, the D- and L-ribose enantiomers interact with the chiral selector to form transient, diastereomeric complexes. nih.govmdpi.com These complexes have different formation constants and effective mobilities, causing them to migrate at different velocities under the applied electric field, which leads to their separation. mdpi.com

The development of a validated CE method for D-ribose would involve optimizing several key parameters to achieve baseline resolution between the enantiomers in a reasonable timeframe. nih.govbohrium.com

| Parameter | Description | Example/Purpose |

|---|---|---|

| Chiral Selector | A chiral molecule added to the buffer to induce separation. | Sulfobutyl ether-β-cyclodextrin or other cyclodextrin derivatives. nih.gov |

| Background Electrolyte (BGE) | The buffer solution that fills the capillary and conducts the current. | Phosphate or borate buffer; pH is optimized for interaction and migration. nih.gov |

| Applied Voltage | The electric field that drives the separation. | Typically in the range of 15-30 kV; affects resolution and analysis time. nih.gov |

| Capillary Temperature | Controls the viscosity of the BGE and reaction kinetics. | Maintained at a constant temperature (e.g., 20-25 °C) for reproducibility. nih.gov |

| Detection | Method for detecting the separated analytes as they pass the detector window. | Indirect UV detection is common for non-chromophoric sugars like ribose. |

By precisely quantifying the area of the peak corresponding to L-ribose in a sample of D-ribose, the enantiomeric purity can be accurately determined. This method's high efficiency, low sample consumption, and automated nature make it ideal for quality control in pharmaceutical and chemical manufacturing. mdpi.com

X-ray Diffraction and Single-Crystal Analysis for Solid-State Structure Determination of D-Ribose

Despite being a fundamental biological molecule, the solid-state structure of D-ribose remained elusive for many years due to extreme difficulties in growing suitable single crystals. internetchemistry.comresearchgate.net The definitive structure was ultimately determined through a combination of X-ray diffraction (XRD), including single-crystal analysis, and complementary techniques like solid-state NMR spectroscopy. internetchemistry.com

The most significant finding from these analyses was that D-ribose does not crystallize in the five-membered β-furanose ring form that is found in RNA and commonly depicted in textbooks. internetchemistry.comresearchgate.net Instead, in the solid state, D-ribose molecules adopt a six-membered ring structure known as a pyranose. internetchemistry.comresearchgate.net

Further investigation revealed that D-ribose crystallizes into at least two different polymorphic forms, each containing a mixture of the α-pyranose and β-pyranose anomers in different proportions. internetchemistry.comresearchgate.net The α and β prefixes denote the stereochemistry at the anomeric carbon atom. internetchemistry.com Analysis of powder X-ray diffraction data suggested a β/α anomer ratio of approximately 2:1, while single-crystal X-ray analysis indicated a ratio closer to 3:1 in one of the crystalline forms. researchgate.net This complex solid-state behavior explains the previous difficulties in its structural elucidation.

| Parameter | Finding | Analytical Method | Reference |

|---|---|---|---|

| Predominant Ring Form | Pyranose (six-membered ring) | X-ray Diffraction, Solid-State NMR | internetchemistry.comresearchgate.net |

| Absent Ring Form | Furanose (five-membered ring) | X-ray Diffraction | internetchemistry.comresearchgate.net |

| Anomeric Composition | Mixture of α-pyranose and β-pyranose | X-ray Diffraction, Solid-State NMR | researchgate.net |

| Anomeric Ratio (Powder) | β:α ≈ 2:1 | Powder X-ray Diffraction | researchgate.net |

| Anomeric Ratio (Single Crystal) | β:α ≈ 3:1 | Single-Crystal X-ray Analysis | researchgate.net |

The successful determination of D-ribose's crystal structure provided fundamental insights into its inherent chemical preferences and corrected a long-standing assumption about its solid-state conformation. internetchemistry.com

Academic Research Frontiers and Biological Implications of D Ribose Homeostasis Perturbations

Dysregulation of D-Ribose Metabolism in Disease Pathogenesis

Recent scientific investigations have shed light on the intricate role of (2S,3R,4R)-2,3,4,5-tetrahydroxypentanal, commonly known as D-ribose, in various pathological conditions. While traditionally recognized for its fundamental role in cellular energy metabolism, emerging evidence suggests that disturbances in D-ribose homeostasis may be implicated in the onset and progression of several chronic diseases.